![molecular formula C12H15N3OS B8214350 2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile](/img/structure/B8214350.png)
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile
Overview
Description
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities : Synthesized novel thiazoles, including variants of malononitrile derivatives, have shown significant antimicrobial activities. For example, 2-(4-phenylthiazol-2(3H)-ylidene)-malononitrile is particularly potent as an antimicrobial agent (Al-Mousawi, Moustafa, & Al-Saleh, 2016).
Crystal Structures and Molecular Modeling : Studies have revealed detailed crystal structures of malononitrile derivatives, including 2-(1-phenylimidazolidin-2-ylidene)-malononitrile, highlighting significant features like N-H-N hydrogen bonds (Lu et al., 2006). Additionally, molecular modeling of these compounds has been conducted to understand their properties better (Elhagali et al., 2018).
Synthesis of Novel Compounds : Various studies focus on synthesizing novel compounds using malononitrile derivatives. These compounds have potential applications in medicinal chemistry and materials science. This includes the synthesis of compounds like 4-benzylpyrazole-3,5-diamines and thiazolidin-3-phenylpropanenitriles (Al-Mousawi, Moustafa, & Elnagdi, 2008).
Photovoltaic Applications : In the field of photovoltaics, novel molecular acceptors and polymers incorporating malononitrile derivatives have been developed, leading to improvements in solar cell performance. For instance, P3HT-based solar cells with enhanced efficiency have been enabled through this approach (Xu et al., 2019).
Fluorescence Imaging : Malononitrile derivatives have been used in the development of fluorescent probes and dyes for biological imaging. This includes the creation of ratiometric fluorescent strategies for detecting malononitrile in biological systems and the design of novel red fluorescent dyes for imaging living cancer cells (Gong et al., 2021); (Li et al., 2020).
properties
IUPAC Name |
2-(3-hexyl-4-oxo-1,3-thiazolidin-2-ylidene)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-3-4-5-6-15-11(16)9-17-12(15)10(7-13)8-14/h2-6,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMNGWPUTNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)CSC1=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hexyl-4-oxothiazolidin-2-ylidene)malononitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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